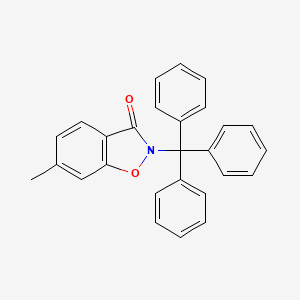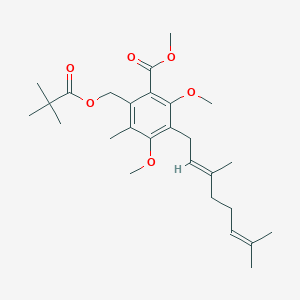![molecular formula C9H16N2O2 B11832334 Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)
Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound characterized by its unique structure, which includes a three-membered ring fused to a six-membered ring. This compound is of significant interest in medicinal chemistry due to its potential bioactivity and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
These methods often require sophisticated and pre-functionalized starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactivity and interactions with biological targets.
Medicine: Explored as a candidate for drug development, particularly for psychiatric disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate can be compared to other bicyclic compounds such as:
Bicyclo[2.1.1]hexanes: These compounds also feature a fused ring system but differ in their ring sizes and substitution patterns.
Bicyclo[1.1.1]pentanes: Known for their high ring strain and use as bio-isosteres in medicinal chemistry.
Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but contains an oxygen atom in the ring system.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-8(12)7-6-3-11-5-9(6,7)4-10/h6-7,11H,2-5,10H2,1H3 |
InChI Key |
CRCICOYYNHQGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1(CNC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


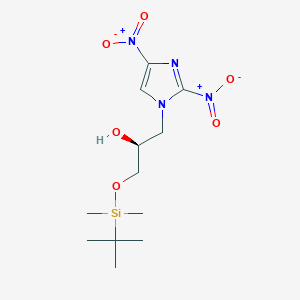
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate](/img/structure/B11832271.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide](/img/structure/B11832281.png)
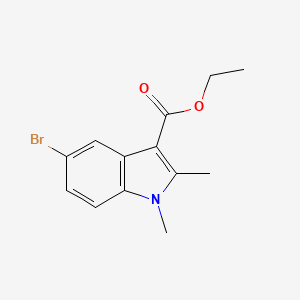
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B11832294.png)
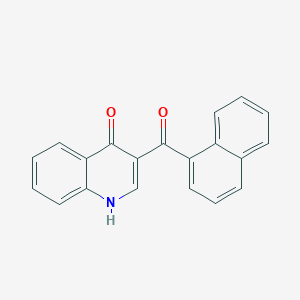
![5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11832302.png)




